molecular formula C18H23N3OS B2558826 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 396723-59-4

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Cat. No.: B2558826
CAS No.: 396723-59-4
M. Wt: 329.46
InChI Key: YEUDKDSAWRUDTA-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide: is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-11-6-12(2)8-13(7-11)21-16(19-17(22)18(3,4)5)14-9-23-10-15(14)20-21/h6-8H,9-10H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUDKDSAWRUDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,5-Dimethylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the thieno[3,4-c]pyrazole core is reacted with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Pivalamide Group: The final step involves the reaction of the intermediate with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs.

    Materials Science: Use in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
  • N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Uniqueness

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is unique due to its specific substitution pattern and the presence of the pivalamide group, which can influence its chemical reactivity and biological activity.

Biological Activity

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a pivalamide substitution. The molecular formula is C15H18N2SC_{15}H_{18}N_2S, with a molecular weight of approximately 262.38 g/mol. Its structure is pivotal in determining its biological activity.

1. Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds can mitigate oxidative stress in biological systems, particularly in erythrocytes exposed to toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology were markedly reduced when treated with thieno[3,4-c]pyrazole compounds compared to control groups (Table 1) .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B0.6 ± 0.16

2. Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory process. In vivo studies have reported that specific derivatives can reduce inflammation effectively, comparable to established anti-inflammatory drugs .

3. Anticancer Potential

The anticancer properties of this compound are noteworthy. Compounds within this class have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines such as MCF-7 and A549 (lung cancer cells). For example, one derivative exhibited an IC50 value of 0.08 µM against MCF-7 cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound acts as an inhibitor for various enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Free Radical Scavenging : Its structure allows it to scavenge free radicals effectively, reducing oxidative stress.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation.

Case Study 1: Antioxidant Effects on Fish Erythrocytes

A study focused on the effects of thieno[3,4-c]pyrazole compounds on the erythrocytes of Clarias gariepinus (African catfish) demonstrated significant protective effects against oxidative damage caused by environmental toxins .

Case Study 2: Anti-inflammatory Efficacy

In a model of induced inflammation in rodents, thieno[3,4-c]pyrazole derivatives were administered and showed a marked reduction in inflammatory markers compared to controls. This suggests potential for therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the thieno[3,4-c]pyrazole core in this compound?

  • Methodological Answer : The thieno[3,4-c]pyrazole scaffold can be synthesized via cyclocondensation of thiophene derivatives with hydrazines under acidic or thermal conditions. For example, Appel salt-mediated reactions (used in heterocyclic chemistry for similar systems) can introduce functional groups like chloro or iodine at specific positions . Optimization of reaction parameters (e.g., temperature, base, catalyst) should follow design of experiments (DoE) principles to minimize trial-and-error approaches .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to resolve stereochemical ambiguities. Purity should be assessed via reverse-phase HPLC with a C18 column (method adapted from analogous pyridine derivatives) .

Q. What experimental designs are effective for initial bioactivity screening?

  • Methodological Answer : Employ kinase inhibition assays (e.g., ATP-binding site competition studies) due to structural similarities to pyrazole-based kinase inhibitors. Use dose-response curves (IC₅₀ determination) and negative controls to mitigate false positives. For solubility challenges, apply co-solvent systems (e.g., DMSO/PBS) validated for hydrophobic heterocycles .

Advanced Research Questions

Q. How can computational chemistry resolve contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to assess binding stability and conformational flexibility. For instance, ICReDD’s reaction path search methods integrate quantum chemical calculations to predict regioselectivity in functionalization reactions . Discrepancies between computational and experimental results can be addressed by refining force fields or validating with crystallographic data .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising stereochemical fidelity?

  • Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates, as described in CRDC subclass RDF2050104 . Continuous-flow reactors with in-line analytics (e.g., FTIR) can enhance reproducibility. Reaction fundamentals (e.g., activation energy via Eyring plots) should guide reactor design .

Q. How to address solubility-bioavailability contradictions in preclinical studies?

  • Methodological Answer : Use Hansen solubility parameters (HSPs) to identify optimal co-solvents or surfactants. For bioavailability challenges, employ powder technology (e.g., nano-milling) to improve dissolution rates, referencing CRDC subclass RDF2050107 . Statistical models (e.g., partial least squares regression) can correlate physicochemical properties with pharmacokinetic data .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across different assay platforms?

  • Methodological Answer : Standardize assays using reference compounds (e.g., kinase inhibitors with known IC₅₀ values) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization). Cross-validate computational predictions (e.g., free energy calculations using MM/GBSA) with experimental IC₅₀ values to identify assay-specific artifacts .

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